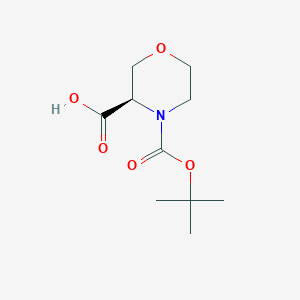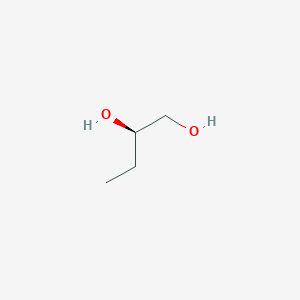
4-Amino-3-(2-thienyl)butanoic acid
描述
4-Amino-3-(2-thienyl)butanoic acid (ATBA) is a sulfur-containing amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ATBA has been shown to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid is not fully understood. However, it has been proposed that 4-Amino-3-(2-thienyl)butanoic acid exerts its therapeutic effects through the modulation of various signaling pathways. 4-Amino-3-(2-thienyl)butanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 4-Amino-3-(2-thienyl)butanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-Amino-3-(2-thienyl)butanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 4-Amino-3-(2-thienyl)butanoic acid has also been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-Amino-3-(2-thienyl)butanoic acid has been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
实验室实验的优点和局限性
4-Amino-3-(2-thienyl)butanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield. 4-Amino-3-(2-thienyl)butanoic acid is also stable and can be stored for long periods without degradation. However, 4-Amino-3-(2-thienyl)butanoic acid has some limitations for lab experiments. It is water-insoluble and requires the use of organic solvents for in vitro studies. Additionally, 4-Amino-3-(2-thienyl)butanoic acid has low bioavailability and may require the use of drug delivery systems for in vivo studies.
未来方向
4-Amino-3-(2-thienyl)butanoic acid has significant potential for the development of new drugs. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid and its potential therapeutic applications. Future research should also investigate the use of 4-Amino-3-(2-thienyl)butanoic acid in drug delivery systems to improve its bioavailability. Finally, clinical studies are needed to evaluate the safety and efficacy of 4-Amino-3-(2-thienyl)butanoic acid in humans.
Conclusion
In conclusion, 4-Amino-3-(2-thienyl)butanoic acid is a sulfur-containing amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-Amino-3-(2-thienyl)butanoic acid has been shown to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid and its potential therapeutic applications.
合成方法
4-Amino-3-(2-thienyl)butanoic acid can be synthesized through the reaction of 2-thiophenecarboxaldehyde with glycine in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain 4-Amino-3-(2-thienyl)butanoic acid in high yield. The synthesis method of 4-Amino-3-(2-thienyl)butanoic acid has been optimized to improve the yield and purity of the final product.
科学研究应用
4-Amino-3-(2-thienyl)butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-Amino-3-(2-thienyl)butanoic acid has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
4-amino-3-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRXIPQICAUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928352 | |
| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2-thienyl)butanoic acid | |
CAS RN |
98593-59-0, 133933-76-3 | |
| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)






